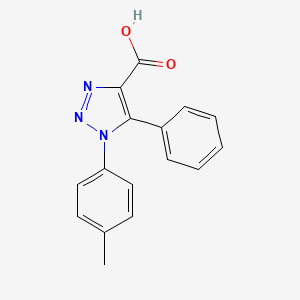

![molecular formula C18H16N2O6S B6422938 methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate CAS No. 919624-23-0](/img/structure/B6422938.png)

methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, the SMILES string isN#CC1=C(C=CC=C1)CN(C2=O)C(CC2)=O and the InChI key is LUVQESCNOYMEQL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by its form, molecular weight, and other characteristics. For a similar compound, 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile, it is a solid with a molecular weight of 214.22 .科学的研究の応用

Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It is also used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.

作用機序

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .

Biochemical Pathways

It’s worth noting that related compounds have been shown to influence various cellular processes

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Related compounds have been shown to induce various cellular responses .

実験室実験の利点と制限

The advantages of using methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate in laboratory experiments include its low cost, its availability, and its ease of use. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its toxicity. It is toxic when ingested and should be handled with care.

将来の方向性

There are a variety of potential future directions for the use of methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate in scientific research. It could be used in the development of new drugs and agrochemicals, as well as in the development of new polymers. It could also be used to study the biochemical and physiological effects of organic compounds on the body. Additionally, it could be used to study the mechanism of action of various organic compounds and to develop new methods of synthesis.

合成法

Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate is synthesized by reacting 2,5-dioxopyrrolidin-1-yl benzoic acid with methyl sulfonyl chloride in the presence of a base. The reaction is carried out in anhydrous conditions, and the resulting product is a white crystalline powder. The yield of the reaction is typically around 80%.

Safety and Hazards

生化学分析

Biochemical Properties

Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoclonal antibodies, enhancing their production in Chinese hamster ovary cell cultures . The compound suppresses cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels during monoclonal antibody production . These interactions suggest that this compound can modulate cellular metabolism and energy production.

Cellular Effects

This compound affects various types of cells and cellular processes. In Chinese hamster ovary cells, it has been observed to suppress cell growth and enhance monoclonal antibody production . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it increases cell-specific glucose uptake and intracellular adenosine triphosphate levels, which are crucial for energy production and cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to specific sites on monoclonal antibodies, enhancing their production and quality . It also inhibits certain enzymes involved in cell growth, leading to suppressed cell proliferation . Additionally, the compound modulates gene expression by influencing transcription factors and signaling pathways that regulate cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained enhancement of monoclonal antibody production over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances monoclonal antibody production without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including suppressed cell growth and altered metabolic activities . These findings highlight the importance of determining the appropriate dosage for achieving desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism and energy production . The compound enhances cell-specific glucose uptake and intracellular adenosine triphosphate levels, indicating its role in modulating metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . Understanding the transport and distribution mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications Its localization within cells affects its interactions with biomolecules and its overall efficacy in modulating cellular processes

特性

IUPAC Name |

methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c1-26-18(23)14-4-2-3-5-15(14)19-27(24,25)13-8-6-12(7-9-13)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDIAXKSWNTDSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6422893.png)

![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422927.png)

![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)

![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-chlorophenyl)ethan-1-one](/img/structure/B6422952.png)

![2-({4-[(carbamoylmethyl)sulfanyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6422958.png)

![1-(morpholin-4-yl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one](/img/structure/B6422965.png)

![ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6422968.png)